molecular formula C6H9NO B084776 3,4-Dihydro-6-methyl-2-pyridone CAS No. 10333-14-9

3,4-Dihydro-6-methyl-2-pyridone

Cat. No. B084776
CAS RN: 10333-14-9
M. Wt: 111.14 g/mol
InChI Key: AKOQCIDGAATASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-6-methyl-2-pyridone (DHPM) is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. DHPM is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone is not fully understood, but it is believed to act through multiple pathways. 3,4-Dihydro-6-methyl-2-pyridone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3,4-Dihydro-6-methyl-2-pyridone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

3,4-Dihydro-6-methyl-2-pyridone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4-Dihydro-6-methyl-2-pyridone has also been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dihydro-6-methyl-2-pyridone in lab experiments is its versatility. 3,4-Dihydro-6-methyl-2-pyridone exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics. However, one of the limitations of using 3,4-Dihydro-6-methyl-2-pyridone is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3,4-Dihydro-6-methyl-2-pyridone. One area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based materials for use in various applications, such as drug delivery and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone and its potential applications in various fields.

Synthesis Methods

The synthesis of 3,4-Dihydro-6-methyl-2-pyridone can be achieved through a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction is the most commonly used method for synthesizing 3,4-Dihydro-6-methyl-2-pyridone and involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst.

Scientific Research Applications

3,4-Dihydro-6-methyl-2-pyridone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 3,4-Dihydro-6-methyl-2-pyridone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

10333-14-9

Product Name

3,4-Dihydro-6-methyl-2-pyridone

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

6-methyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8)

InChI Key

AKOQCIDGAATASX-UHFFFAOYSA-N

SMILES

CC1=CCCC(=O)N1

Canonical SMILES

CC1=CCCC(=O)N1

Other CAS RN

10333-14-9

Origin of Product

United States

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